molecular formula C20H23N3O3S B2733034 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 899993-28-3

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No.: B2733034
CAS No.: 899993-28-3
M. Wt: 385.48
InChI Key: CDXHXORSSOKCAN-UHFFFAOYSA-N
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Description

The compound 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide features a bicyclic cyclopenta[d]pyrimidin core fused with a tetrahydrofuran (THF) substituent at position 1 and a thioacetamide-linked phenyl group at position 4. This structure combines a pyrimidine ring, known for its role in medicinal chemistry (e.g., kinase inhibition or nucleotide mimicry), with a THF-derived side chain that may enhance solubility and metabolic stability.

Properties

IUPAC Name

2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-18(21-14-6-2-1-3-7-14)13-27-19-16-9-4-10-17(16)23(20(25)22-19)12-15-8-5-11-26-15/h1-3,6-7,15H,4-5,8-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXHXORSSOKCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a tetrahydrofuran moiety and a cyclopenta[d]pyrimidine core, linked through a thioacetamide functional group. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C21H25N3O3S
  • Molecular Weight : 399.51 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly those involved in cellular proliferation and metabolism. Research indicates that compounds in the cyclopenta[d]pyrimidine class often exhibit inhibitory effects on enzymes critical to nucleotide synthesis, such as dihydrofolate reductase and thymidylate synthase . These mechanisms suggest potential applications in oncology and infectious diseases.

Antitumor Activity

Preliminary studies have shown that derivatives of cyclopenta[d]pyrimidines can exhibit significant antitumor properties. For instance, related compounds have demonstrated potent inhibitory effects against human tumor cells, with IC50 values indicating high efficacy . The specific activity of this compound remains to be fully characterized but is expected to follow similar trends based on structural analogs.

Antimicrobial Properties

Research into similar compounds has revealed antimicrobial activities against various pathogens. The thioacetamide linkage in the structure may enhance membrane permeability, allowing for better uptake in microbial cells . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Compounds derived from pyrimidine structures have been reported to possess anti-inflammatory properties. These effects are likely mediated through the inhibition of cyclooxygenases (COX), enzymes involved in prostaglandin synthesis . The specific anti-inflammatory activity of the compound under review would require further investigation through clinical studies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorHigh IC50 values against tumors
AntimicrobialEffective against pathogens
Anti-inflammatoryInhibition of COX enzymes

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of related pyrimidine derivatives, researchers found that certain analogs exhibited IC50 values as low as 1.7 nM against KB human tumors expressing folate receptors. This highlights the potential for targeted therapies using compounds with similar structures .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of thioacetamide-containing compounds revealed that they could inhibit the growth of Gram-positive bacteria effectively. This opens avenues for developing new antibiotics based on this scaffold .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties that can be leveraged in drug development. Key applications include:

Anticancer Activity

Research indicates that compounds similar to this structure can exhibit anti-proliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine-based compounds have been shown to inhibit key enzymes involved in nucleotide biosynthesis, which is crucial for cancer cell proliferation .

Folate Receptor Targeting

The compound's structure suggests potential targeting of folate receptors (FRs), which are overexpressed in many tumors. By modifying the compound to enhance its affinity for FRs, it could be used as a targeted therapy for cancers such as ovarian cancer .

Inhibition of Enzymatic Pathways

The compound may act as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme involved in the de novo purine biosynthesis pathway. Inhibitors of this enzyme are valuable in developing new anticancer therapies .

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions that can yield various derivatives with enhanced biological activity. The presence of the tetrahydrofuran moiety and cyclopenta[d]pyrimidine core allows for modifications that can improve pharmacokinetic properties or selectivity towards specific biological targets.

Case Studies and Research Findings

A number of studies have explored the applications and efficacy of similar compounds:

StudyFocusFindings
PMC5018213Anticancer PropertiesCompounds with similar structures showed increased anti-proliferative activity against engineered cells expressing folate receptors .
PMC3435843Enzyme InhibitionTetrahydrofuran-containing compounds demonstrated inhibition of key metabolic pathways in cancer cells .
Patent CA3124935A1Synthesis TechniquesDescribes methods for synthesizing derivatives of pyrimidine-based compounds with potential pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The thioacetamide group (-S-C(=O)-NHR) is a key reactive site. The sulfur atom acts as a nucleophilic center, enabling substitution reactions under mild conditions.

Reaction TypeConditionsProducts/OutcomesSource
AlkylationAlkyl halides, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)S-alkylated derivatives
ArylationAryl diazonium salts, Cu catalysisS-aryl analogs

Mechanistic Insight :
The lone pair on sulfur facilitates nucleophilic attack on electrophilic substrates. Steric hindrance from the bulky cyclopenta[d]pyrimidine and THF groups may influence reaction rates and regioselectivity.

Oxidation of the Thio Group

The thioether (-S-) moiety can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction conditions.

Oxidizing AgentConditionsProductSource
m-CPBA (meta-chloroperbenzoic acid)Room temperature, dichloromethaneSulfoxide derivative
H₂O₂ (hydrogen peroxide)Acidic or neutral conditionsSulfone derivative

Key Observation :
Oxidation to sulfone derivatives typically requires stronger oxidizing agents and elevated temperatures. The electronic environment of the sulfur atom, influenced by the adjacent carbonyl group, modulates oxidation susceptibility.

Ring-Opening Reactions of the Tetrahydrofuran Moiety

The THF ring is susceptible to acid-catalyzed ring-opening reactions, enabling functionalization at the oxygen atom.

Reaction TypeConditionsProducts/OutcomesSource
Acid hydrolysisHCl or H₂SO₄, aqueous ethanolLinear diol or derivatives
Nucleophilic ring-openingGrignard reagents, THF solventAlkylated products

Mechanistic Pathway :
Protonation of the THF oxygen generates an oxonium ion, which undergoes nucleophilic attack at the less substituted carbon, leading to ring cleavage.

Cyclopenta[d]Pyrimidine Core Reactivity

The fused bicyclic system participates in electrophilic aromatic substitution (EAS) and alkylation reactions.

Reaction TypeConditionsProducts/OutcomesSource
NitrationHNO₃, H₂SO₄, 0–5°CNitro-substituted derivatives
HalogenationCl₂ or Br₂, FeCl₃ catalystHalo-substituted analogs

Regioselectivity :
Electrophilic attack predominantly occurs at the electron-rich pyrimidine ring positions, guided by the directing effects of the sulfur and carbonyl groups.

Cyclization and Rearrangement Reactions

The compound’s structural complexity allows participation in intramolecular cyclization and Smiles rearrangements.

Reaction TypeConditionsProducts/OutcomesSource
Smiles rearrangementNaOH, ethanol, refluxFused heterocyclic systems (e.g., furo[2,3-c] derivatives)
Intramolecular cyclizationNaOEt, DMF, 80°CSix-membered lactams or thiolactams

Example :
Under basic conditions, the thioacetamide group undergoes a Smiles rearrangement, forming fused heterocycles (e.g., furo[2,3-c]-naphthyridines) through nucleophilic aromatic substitution .

Hydrolysis of the Acetamide Group

The acetamide (-NHC(=O)-) functionality is hydrolyzable under acidic or basic conditions.

ConditionsProductsSource
HCl (6M), refluxCarboxylic acid derivative
NaOH (2M), ethanol, 60°CAmmonium salt of carboxylic acid

Applications :
Hydrolysis provides a route to carboxylic acid intermediates for further derivatization.

Cross-Coupling Reactions

The aromatic phenyl group facilitates palladium-catalyzed cross-coupling reactions.

Reaction TypeConditionsProducts/OutcomesSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂OBiaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Amino-substituted analogs

Limitations :
Steric hindrance from the THF and cyclopenta[d]pyrimidine groups may reduce coupling efficiency.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Calculated logP
Target Compound Cyclopenta[d]pyrimidin THF-methyl, thioacetamide-phenyl ~403.5 2.8
EP 4 374 877 A2 () Diazaspiro[3.5]nonene Trifluoromethyl-phenyl, pyrimidinyl ~798.6 4.5
Pharmacopeial Compound m () Hexanamide 2-Oxotetrahydropyrimidinyl, dimethylphenoxy ~635.7 3.1

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thioacetamide derivatives with ketones or aldehydes under acidic or basic conditions. For example, structurally analogous pyrimidinone derivatives (e.g., , Entry 25) are synthesized via cyclization of thieno[2,3-d]pyrimidin-4-ylsulfanyl intermediates. Key steps include:

  • Thioether formation : Reacting a pyrimidinone core with a thiol-containing acetamide derivative.
  • Cyclization : Using catalysts like p-toluenesulfonic acid or Lewis acids to form the fused cyclopenta ring.
    Optimization involves varying solvents (e.g., DMF, THF), temperature (80–120°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone structure and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm).
    For example, highlights crystallographic validation (X-ray diffraction) for analogous spiro compounds to resolve stereochemical ambiguities .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal degradation : Analyze via TGA/DSC to determine decomposition temperatures.
  • Hydrolytic stability : Test in buffered solutions (pH 1–10) at 37°C over 72 hours, monitored by HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess degradation products.
    recommends storing the compound in amber vials at –20°C under inert gas to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modifications to the tetrahydrofuran or phenylacetamide moieties (e.g., , Entries 18 and 25).
  • Bioactivity assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays.
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities and guide rational design.
    For instance, demonstrates how pyridinone derivatives with electron-withdrawing groups exhibit enhanced bioactivity due to improved target binding .

Q. How can computational modeling resolve discrepancies in experimental bioactivity data?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate ligand-receptor interactions under physiological conditions (e.g., explicit solvent models) to assess conformational flexibility.
  • Free energy calculations : Apply MM/PBSA or MM/GBSA to quantify binding energy differences between analogs.
    emphasizes aligning computational models with theoretical frameworks (e.g., transition-state analogs) to validate hypotheses .

Q. What experimental strategies address low aqueous solubility in pharmacological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (sonication/emulsion methods).
  • Surfactant stabilization : Add polysorbate-80 or cyclodextrins ( cites cationic surfactants enhancing solubility via micelle formation) .

Q. How should researchers design studies to analyze contradictory results in target inhibition assays?

  • Methodological Answer :

  • Assay standardization : Control variables like ATP concentration (for kinase assays) or incubation time.
  • Orthogonal validation : Confirm hits using SPR, ITC, or cellular thermal shift assays (CETSA).
  • Data normalization : Use Z-factor scoring to account for plate-to-plate variability.
    ’s approach to heterogeneous data in atmospheric chemistry (e.g., controlling for air-surface interactions) provides a template for mitigating experimental noise .

Key Challenges and Solutions

  • Challenge : Stereochemical complexity in the tetrahydrofuran moiety.
    Solution : Use chiral HPLC (Chiralpak AD-H column) or asymmetric synthesis with Evans auxiliaries .
  • Challenge : Off-target effects in cellular assays.
    Solution : CRISPR-Cas9 knockout models to validate target specificity .

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